molecular formula C22H19NO3 B2514345 N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide CAS No. 2320960-30-1

N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide

Cat. No. B2514345
M. Wt: 345.398
InChI Key: WPWWQXJQRCZFCL-UHFFFAOYSA-N
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Description

The compound "N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide" is a chemical derivative that belongs to a class of organic compounds known for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with related structures have been studied. For instance, a series of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives have been synthesized and are described to have been created using a one-pot three-component synthesis method . These compounds are structurally related to the compound due to the presence of naphthalene and acetamide groups.

Synthesis Analysis

The synthesis of related compounds, as mentioned in the first paper, involves a one-pot three-component reaction using 2-naphthol, aldehydes, and amides in the presence of DBU as a catalyst in ethanol under reflux conditions . This method is advantageous due to its good yields, environmental friendliness, straightforward protocol, short reaction times, and mild reaction conditions. Although the exact synthesis of "N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide" is not detailed, it is likely that a similar synthetic approach could be employed, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the compound would feature a naphthalene ring linked to an acetamide group, with a di(furan-2-yl)ethyl moiety as a substituent. The presence of multiple aromatic rings, such as furan and naphthalene, suggests potential for π-π interactions, which could influence the compound's chemical behavior and binding properties. The acetamide group could provide sites for hydrogen bonding, affecting solubility and reactivity.

Chemical Reactions Analysis

While the specific chemical reactions of "N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide" are not provided, compounds with similar structures have been shown to possess biological activity. For example, a related compound, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, has been identified as a potent inhibitor of aminopeptidase N, suggesting that the naphthalene-acetamide moiety is critical for the biological activity . This implies that the compound may also engage in biochemical interactions, potentially inhibiting enzymes or interacting with biological receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of "N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide" can be inferred from its structure. The compound is likely to be solid at room temperature, with moderate solubility in organic solvents due to the presence of aromatic rings and the acetamide group. The furan rings may make the compound susceptible to oxidation. The compound's melting point, boiling point, and specific optical rotation would require experimental determination to provide accurate data.

Scientific Research Applications

Synthesis and Chemical Reactivity

Research on compounds structurally related to "N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide" includes the study of their synthesis and chemical reactivity. For example, a study by Kumaraswamy et al. (2008) explored the synthesis of 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles, demonstrating complex organic reactions involving furan and naphthalene derivatives that could potentially be applied to the synthesis of compounds like "N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide" (Kumaraswamy et al., 2008).

Potential Biological Activities

Although direct studies on "N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide" may not be widely available, research on structurally similar compounds provides insights into potential biological activities. For instance, Gomathy et al. (2012) synthesized novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives and evaluated their anti-Parkinson's activity, suggesting that compounds with naphthalene and acetamide components may have significant biological activities (Gomathy et al., 2012).

Advanced Materials and Applications

Compounds with naphthalene and furan moieties, like "N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide," have potential applications in advanced materials. For example, Jung et al. (2018) reported on a nonfullerene electron transporting material based on naphthalene diimide for use in high-performance perovskite solar cells, highlighting the utility of naphthalene derivatives in material science (Jung et al., 2018).

properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c24-22(14-17-8-3-7-16-6-1-2-9-18(16)17)23-15-19(20-10-4-12-25-20)21-11-5-13-26-21/h1-13,19H,14-15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWWQXJQRCZFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC(C3=CC=CO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide

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